2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate involves several key steps:
Formylation/Acetylation: Pyrene undergoes formylation or acetylation to introduce functional groups.
Bromination: The intermediate product is then brominated.
De-tert-butylation: This step removes tert-butyl groups.
Oxidation and Borylation: These reactions further modify the pyrene core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous purification steps to obtain the final product with the desired fluorescence properties .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products: The major products formed from these reactions include various pyrene derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Helps in understanding protein-ligand interactions and DNA-protein interactions.
Medicine: Utilized in imaging techniques to monitor biological processes in real-time.
Industry: Applied in the development of sensors and diagnostic tools
Mechanism of Action
The mechanism of action of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate involves its ability to emit fluorescence upon excitation. The pyrene moiety acts as the fluorescent group, while the methanethiosulfonate group can react with thiol groups in proteins, forming covalent bonds. This allows the probe to be used in studying protein conformations and interactions .
Comparison with Similar Compounds
Pyrene-based metallocycles and metallocages: These compounds also exhibit strong fluorescence and are used in similar applications.
Peropyrene and Teropyrene: These derivatives have extended conjugation and are used in advanced material science
Uniqueness: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate is unique due to its specific functional groups that allow it to be highly reactive and versatile in various research applications. Its strong and environment-sensitive fluorescence makes it a valuable tool in both fundamental and applied sciences .
Properties
IUPAC Name |
3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZKUTILUPDOKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200659 | |
Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-64-7 | |
Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384342-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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